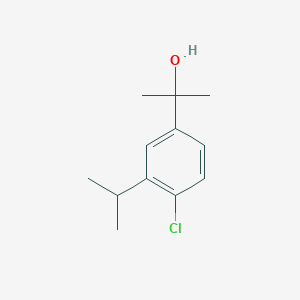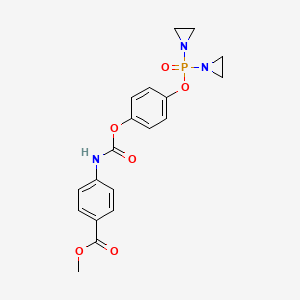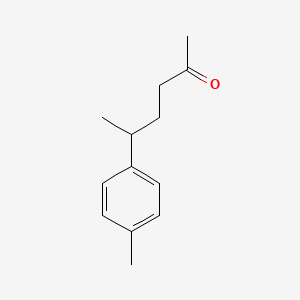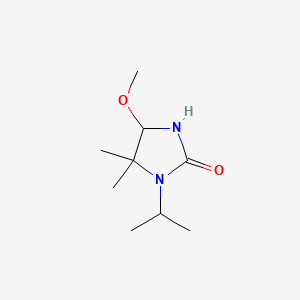![molecular formula C34H35NO3 B14017923 (1S)-2'-[(Dicyclohexylamino)carbonyl][1,1'-binaphthalene]-2-carboxylic acid](/img/structure/B14017923.png)
(1S)-2'-[(Dicyclohexylamino)carbonyl][1,1'-binaphthalene]-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-2’-[(Dicyclohexylamino)carbonyl][1,1’-binaphthalene]-2-carboxylic acid is a complex organic compound known for its unique structural features and diverse applications in various fields of science. This compound is characterized by the presence of a binaphthalene core, which is a common motif in chiral ligands used in asymmetric synthesis. The dicyclohexylamino group adds to its steric bulk, making it a valuable compound in stereoselective reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2’-[(Dicyclohexylamino)carbonyl][1,1’-binaphthalene]-2-carboxylic acid typically involves multiple steps, starting from commercially available binaphthalene derivatives. One common method includes the introduction of the dicyclohexylamino group through a nucleophilic substitution reaction, followed by the formation of the carboxylic acid group via oxidation reactions. The reaction conditions often require the use of strong bases and oxidizing agents to achieve the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-2’-[(Dicyclohexylamino)carbonyl][1,1’-binaphthalene]-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form more complex derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The dicyclohexylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylate salts or esters, while reduction reactions can produce alcohols or amines.
Applications De Recherche Scientifique
(1S)-2’-[(Dicyclohexylamino)carbonyl][1,1’-binaphthalene]-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: Investigated for its potential role in enzyme inhibition and protein-ligand interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the synthesis of advanced materials and catalysts for various chemical processes.
Mécanisme D'action
The mechanism by which (1S)-2’-[(Dicyclohexylamino)carbonyl][1,1’-binaphthalene]-2-carboxylic acid exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to specific sites, influencing the activity of these targets. The pathways involved often include inhibition or activation of enzymatic reactions, modulation of receptor activity, and alteration of protein conformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R)-2’-[(Dicyclohexylamino)carbonyl][1,1’-binaphthalene]-2-carboxylic acid: The enantiomer of the compound, with similar but distinct stereochemical properties.
(1S)-2’-[(Diphenylamino)carbonyl][1,1’-binaphthalene]-2-carboxylic acid: A similar compound with a diphenylamino group instead of a dicyclohexylamino group.
Uniqueness
The uniqueness of (1S)-2’-[(Dicyclohexylamino)carbonyl][1,1’-binaphthalene]-2-carboxylic acid lies in its steric bulk and chiral properties, which make it particularly effective in asymmetric synthesis and selective binding to molecular targets. Its structural features provide distinct advantages in various applications, setting it apart from other similar compounds.
Propriétés
Formule moléculaire |
C34H35NO3 |
|---|---|
Poids moléculaire |
505.6 g/mol |
Nom IUPAC |
1-[2-(dicyclohexylcarbamoyl)naphthalen-1-yl]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C34H35NO3/c36-33(35(25-13-3-1-4-14-25)26-15-5-2-6-16-26)29-21-19-23-11-7-9-17-27(23)31(29)32-28-18-10-8-12-24(28)20-22-30(32)34(37)38/h7-12,17-22,25-26H,1-6,13-16H2,(H,37,38) |
Clé InChI |
FBVMJLFRAYRKCN-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N(C2CCCCC2)C(=O)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


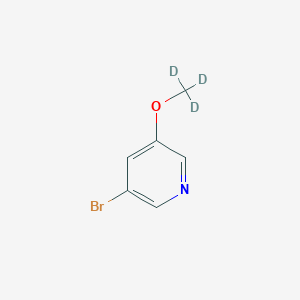
![Methyl 5-bromo-2-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14017853.png)



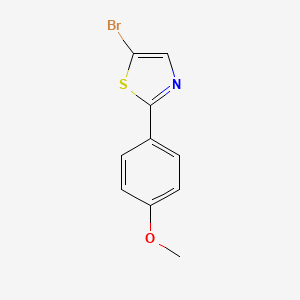
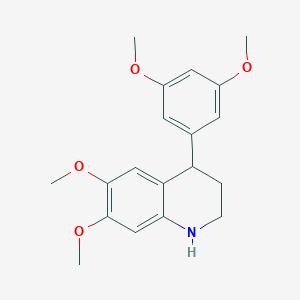

![3-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14017883.png)
